REACTION_CXSMILES
|
[ClH:1].[CH3:2][NH:3][S:4](/[CH:7]=[CH:8]/[C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][CH:13]=[C:12]2[C:18]1[CH2:19][CH2:20][N:21]([CH3:24])[CH2:22][CH:23]=1)(=[O:6])=[O:5].C>CN(C=O)C.CO.[Pd]=O>[ClH:1].[CH3:2][NH:3][S:4]([CH2:7][CH2:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][CH:13]=[C:12]2[CH:18]1[CH2:19][CH2:20][N:21]([CH3:24])[CH2:22][CH2:23]1)(=[O:5])=[O:6] |f:0.1,6.7|
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Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
Cl.CNS(=O)(=O)\C=C\C=1C=C2C(=CNC2=CC1)C=1CCN(CC1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
palladium oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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[Pd]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The suspension was filtered
|
Type
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WASH
|
Details
|
the filter cake washed with water (500 mL)
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated to approximately 2L by distillation in vacuo
|
Type
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ADDITION
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Details
|
Ethyl acetate (5L) was added over 10 mins
|
Duration
|
10 min
|
Type
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TEMPERATURE
|
Details
|
the mixture cooled to 5°
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (1L)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 45° overnight (453 g, 90.1% of theory)
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from hot water (1.36L)
|
Type
|
CUSTOM
|
Details
|
afforded white crystals (324.0 g, 71.2% of theory)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
Cl.CNS(=O)(=O)CCC=1C=C2C(=CNC2=CC1)C1CCN(CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |